

14(Z)-Etherolenic Acid as a Plant Metabolite: An In-depth Technical Guide

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Compound of Interest

Compound Name: **14(Z)-Etherolenic acid**

Cat. No.: **B15549999**

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Abstract

14(Z)-Etherolenic acid is a specialized fatty acid derivative found in plants, classified as a divinyl ether oxylipin. It is synthesized from α -linolenic acid via the lipoxygenase (LOX) pathway, a crucial route for the production of signaling molecules involved in plant defense and development. This technical guide provides a comprehensive overview of **14(Z)-etherolenic acid**, including its biosynthesis, chemical properties, physiological roles, and the analytical methods for its study. Particular emphasis is placed on its involvement in plant defense signaling, with detailed experimental protocols and data presented to aid researchers in this field.

Introduction

Plants produce a vast arsenal of secondary metabolites to interact with their environment. Among these, oxylipins, which are oxygenated fatty acid derivatives, have emerged as critical signaling molecules. The divinyl ether fatty acids are a unique class of oxylipins, and **14(Z)-etherolenic acid** is a prominent member derived from the ubiquitous α -linolenic acid. Initially identified in garlic bulbs and the leaves of meadow buttercup, its presence is often associated with plant responses to biotic stress, suggesting a role in defense mechanisms against pathogens.^{[1][2]} This guide will delve into the technical details of **14(Z)-etherolenic acid** as a plant metabolite, providing a resource for its study and potential applications.

Chemical Properties and Structure

14(Z)-Etherolenic acid is an 18-carbon fatty acid characterized by a divinyl ether linkage. Its systematic name is (9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid.[\[2\]](#)

Table 1: Chemical and Physical Properties of **14(Z)-Etherolenic Acid**

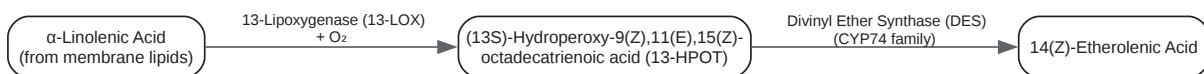
Property	Value	Reference
CAS Number	220308-61-2	-
Molecular Formula	C ₁₈ H ₂₈ O ₃	-
Molecular Weight	292.41 g/mol	-
Systematic Name	(9Z,11E,1'E,3'Z)-12-(1',3'-Hexadienyloxy)-9,11-dodecadienoic acid	[2]

Biosynthesis of **14(Z)-Etherolenic Acid**

The biosynthesis of **14(Z)-etherolenic acid** is initiated from α -linolenic acid (18:3) and proceeds through the lipoxygenase (LOX) pathway. This pathway is a key source of various oxylipin signaling molecules in plants.

The key steps are:

- Release of α -Linolenic Acid: Phospholipases release α -linolenic acid from membrane lipids in response to stimuli.
- Oxygenation by 13-Lipoxygenase (13-LOX): The enzyme 13-LOX catalyzes the introduction of molecular oxygen at the C-13 position of α -linolenic acid, forming (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).
- Conversion by Divinyl Ether Synthase (DES): The 13-HPOT is then converted into **14(Z)-etherolenic acid** by the action of a specific divinyl ether synthase (DES), which is a member of the CYP74 family of cytochrome P450 enzymes.[\[1\]](#)



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Figure 1: Biosynthesis pathway of **14(Z)-Etherolenic acid**.

Physiological Role in Plants

The primary recognized role of **14(Z)-etherolenic acid** and related divinyl ethers is in plant defense against pathogens.

- **Antimicrobial Activity:** Divinyl ethers, including colnelenic acid, a related compound, have been shown to possess inhibitory activity against pathogens like Phytophthora infestans, the causative agent of late blight in potato.[3]
- **Accumulation upon Infection:** The concentration of divinyl ether fatty acids increases significantly in plant tissues upon pathogen infection. For instance, in potato leaves infected with *P. infestans*, the level of colnelenic acid can reach up to 24 nmol (approximately 7 µg) per gram of fresh weight.[3] This rapid accumulation suggests an active role in the defense response.

Table 2: Accumulation of Divinyl Ether Fatty Acids in Infected Potato Leaves

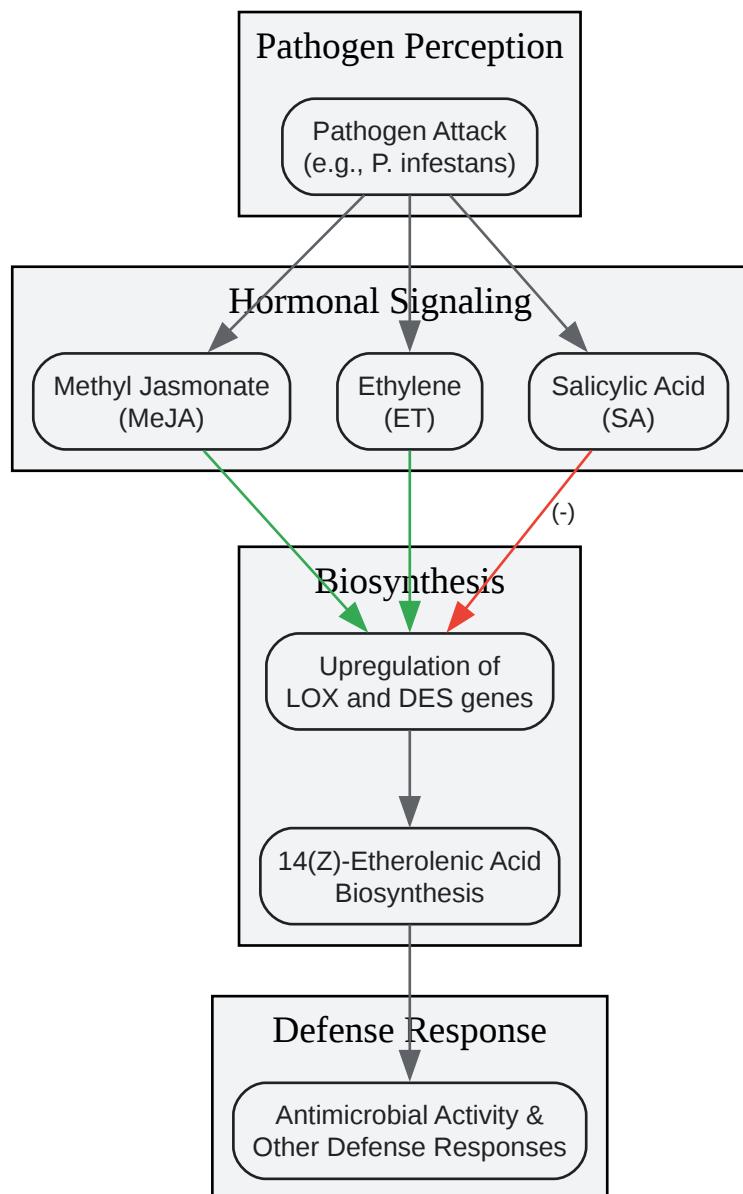
Plant Cultivar	Treatment	Divinyl Ether Concentration (nmol/g FW)	Reference
Matilda (resistant)	<i>P. infestans</i> infection	~24	[3]
Bintje (susceptible)	<i>P. infestans</i> infection	Lower than Matilda	[3]

Signaling Pathway

While a complete signaling pathway for **14(Z)-etherolenic acid** has not been fully elucidated, evidence points towards its integration with known plant defense signaling networks. The biosynthesis of divinyl ethers is transcriptionally regulated by key defense-related hormones.

- Positive Regulation: The expression of genes encoding divinyl ether synthase (DES) is induced by methyl jasmonate and ethylene, two major plant defense hormones.[4]
- Negative Regulation: Conversely, salicylic acid, another critical defense hormone that can be antagonistic to the jasmonate/ethylene pathways, has been shown to suppress the induction of DES expression.[4]

This regulatory interplay suggests that **14(Z)-etherolenic acid** acts as a component of the jasmonate/ethylene-mediated defense response. A putative signaling pathway can be proposed where pathogen perception leads to the activation of these hormonal pathways, which in turn upregulate the biosynthesis of **14(Z)-etherolenic acid**, contributing to the overall defense response.



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Figure 2: Putative signaling pathway for **14(Z)-Etherolenic acid**.

Experimental Protocols

Extraction of 14(Z)-Etherolenic Acid from Plant Tissue

This protocol is adapted from methods used for the extraction of oxylipins from plant leaves.

Materials:

- Fresh plant leaf tissue
- Liquid nitrogen
- Mortar and pestle
- Extraction solvent: Dichloromethane:Methanol (2:1, v/v)
- Internal standard (e.g., a deuterated fatty acid)
- Centrifuge tubes
- Centrifuge
- Rotary evaporator or nitrogen stream evaporator
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

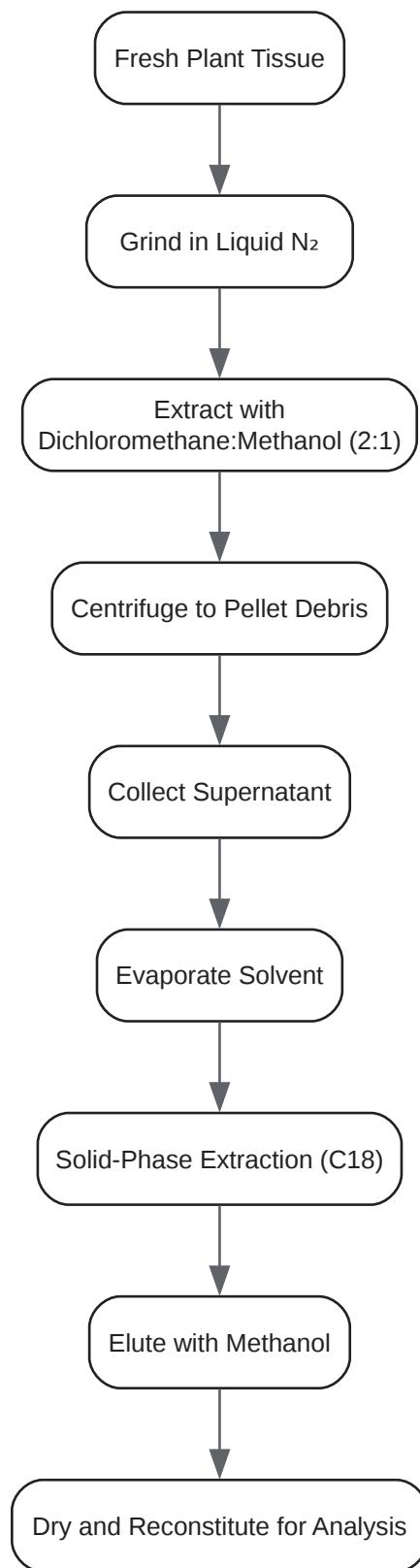
Procedure:

- Harvest fresh leaf tissue (e.g., 1 g) and immediately freeze in liquid nitrogen to quench metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powdered tissue to a centrifuge tube.
- Add a known amount of internal standard to the tube for quantification.
- Add 10 mL of ice-cold extraction solvent to the tube.
- Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
- Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant to a new tube.
- Re-extract the pellet with 5 mL of the extraction solvent, centrifuge, and combine the supernatants.

- Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
- Re-suspend the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for SPE cleanup.

SPE Cleanup:

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the re-suspended extract onto the cartridge.
- Wash the cartridge with water to remove polar impurities.
- Elute the fatty acids with methanol or acetonitrile.
- Dry the eluate under a stream of nitrogen.
- Reconstitute the final sample in a small volume of a solvent compatible with the analytical method (e.g., methanol for LC-MS).

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for the extraction of **14(Z)-Etherolenic acid**.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of oxylipins.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from a low to a high percentage of mobile phase B.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C

MS/MS Conditions (Example):

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **14(Z)-etherolenic acid** and the internal standard. The exact m/z values will need to be determined empirically or from the literature.
- Quantification: Generate a standard curve using authentic standards of **14(Z)-etherolenic acid** of known concentrations. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Gene Expression Analysis by RT-qPCR

To study the regulation of **14(Z)-etherolenic acid** biosynthesis, the expression of key genes like 13-LOX and DES can be analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Procedure:

- RNA Extraction: Extract total RNA from plant tissue treated with elicitors (e.g., methyl jasmonate) or infected with pathogens, alongside control samples.
- DNase Treatment: Treat the RNA with DNase to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR: Perform qPCR using gene-specific primers for the target genes (13-LOX, DES) and a reference gene (e.g., actin or ubiquitin) for normalization.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta Ct$ method.

Table 3: Example Data from Gene Expression Analysis

Gene	Treatment	Fold Change (vs. Control)
DES	Methyl Jasmonate	Increased
DES	Ethylene	Increased
DES	Salicylic Acid	Decreased

Note: The fold change values are qualitative and would need to be determined experimentally.

Conclusion and Future Perspectives

14(Z)-Etherolenic acid is an intriguing plant metabolite with a clear role in the complex network of plant defense. Its biosynthesis via the LOX pathway and its regulation by key defense hormones place it at the heart of the plant's response to biotic stress. While its direct

antimicrobial properties and accumulation upon infection are established, the detailed molecular mechanisms of its perception and signal transduction remain an exciting area for future research. The identification of receptors and downstream signaling components will be crucial to fully understand its function. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of **14(Z)-etherolenic acid** and other divinyl ether fatty acids in plant biology and their potential for applications in crop protection and drug development.

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